molecular formula C18H20F2N2 B329368 1,4-Bis(3-fluorobenzyl)piperazine

1,4-Bis(3-fluorobenzyl)piperazine

Cat. No.: B329368
M. Wt: 302.4 g/mol
InChI Key: JGRVLGFOOFURAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(3-fluorobenzyl)piperazine is a fluorinated piperazine derivative offered as a high-purity building block for research and development. Piperazine scaffolds are recognized as privileged structures in medicinal chemistry due to their broad and potent pharmacological activities . This compound features a piperazine core substituted with two 3-fluorobenzyl groups, a structure that may enhance binding affinity and optimize physicochemical properties like metabolic stability and membrane permeability. The incorporation of fluorine atoms is a common strategy in modern drug design, and the bis-fluorobenzyl modification makes this reagent a valuable intermediate for constructing more complex molecules for screening and development . Researchers can utilize this compound as a key synthon in the synthesis of potential bioactive molecules. Its structure is amenable to further functionalization on the piperazine nitrogen atoms, allowing for the creation of diverse compound libraries. As a fluorinated benzhydrylpiperazine analog, it holds potential for application in various research areas, including the development of central nervous system (CNS) agents, antimicrobials, and anticancer compounds . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) prior to use.

Properties

Molecular Formula

C18H20F2N2

Molecular Weight

302.4 g/mol

IUPAC Name

1,4-bis[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20F2N2/c19-17-5-1-3-15(11-17)13-21-7-9-22(10-8-21)14-16-4-2-6-18(20)12-16/h1-6,11-12H,7-10,13-14H2

InChI Key

JGRVLGFOOFURAI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Piperazine derivatives exhibit diverse properties based on substituent groups. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Properties
1,4-Bis(3-fluorobenzyl)piperazine 3-Fluorobenzyl ~318.3 (estimated) Enhanced lipophilicity; potential CNS activity due to fluorine’s electronegativity
1,4-Bis(trifluoromethyl)piperazine Trifluoromethyl ~220.1 High thermal stability; synthesized via direct fluorination (85% yield)
1,4-Bis(2-hydroxyethyl)piperazine 2-Hydroxyethyl 174.24 Hydrophilic; used as a crosslinker in polymers
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine Chloro-isobutoxybenzoyl 446.544 Bulky substituents; potential for selective receptor binding
1,4-Bis[(2-pyridinyl)methyl]piperazine (L1) Pyridinylmethyl ~328.4 Tetradentate ligand; forms stable metal complexes for catalytic applications

Key Observations :

  • Fluorinated Derivatives : Fluorine atoms increase electronegativity and metabolic stability, making them favorable in drug design. For example, 1,4-bis(trifluoromethyl)piperazine’s high yield (85%) highlights efficient fluorination strategies .
  • Hydrophilic vs. Lipophilic Groups : Hydroxyethyl substituents (e.g., 1,4-Bis(2-hydroxyethyl)piperazine) improve water solubility, whereas fluorobenzyl or benzoyl groups enhance membrane permeability .
Anticancer Activity
  • 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine Derivatives: Compounds 4c, 4d, and 4e showed 44–90% inhibition against HL-60 leukemia cells at 10 µM, attributed to dithiocarboxy groups enhancing DNA interaction .
  • This compound (Hypothetical): Fluorine’s electron-withdrawing effects may improve binding to kinase targets (e.g., DYRK1A), similar to nanomolar-active thiadiazole-piperazine hybrids .
Antimicrobial and Enzyme Inhibition
  • 1,4-Bis(5-arylthio-thiadiazol-2-yl)piperazines: Derivatives like 6a–6d demonstrated antimicrobial activity by inhibiting enoyl-ACP reductase, a key bacterial enzyme .

Preparation Methods

Key Reaction Conditions:

  • Solvent : Dimethylformamide (DMF), pentanol, or dichloromethane.

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize HCl byproducts.

  • Temperature : 80–160°C for 12–24 hours.

Example Protocol :

  • Piperazine (1 eq) and 3-fluorobenzyl chloride (2.2 eq) are combined in anhydrous DMF.

  • K₂CO₃ (2.5 eq) is added, and the mixture is stirred at 100°C for 18 hours.

  • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield 1,4-bis(3-fluorobenzyl)piperazine (75–85% yield).

Challenges :

  • Over-alkylation may produce 1,4-dibenzylpiperazine derivatives. Using a slight excess of piperazine and controlled stoichiometry minimizes this.

  • Polar solvents like DMF enhance reactivity but require careful drying to avoid hydrolysis.

Reductive Amination with 3-Fluorobenzaldehyde

Reductive amination offers an alternative route, particularly useful for avoiding halogenated intermediates. This method involves condensing piperazine with 3-fluorobenzaldehyde followed by reduction.

Key Reaction Conditions:

  • Reducing Agent : Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

  • Solvent : Methanol or ethanol.

  • Catalyst : Molecular sieves (3Å) to absorb water and shift equilibrium.

Example Protocol :

  • Piperazine (1 eq) and 3-fluorobenzaldehyde (2.2 eq) are dissolved in methanol.

  • NaBH₄ (4 eq) is added portionwise at 0°C, and the mixture is stirred at room temperature for 12 hours.

  • The product is isolated via filtration and recrystallized from ethanol (60–70% yield).

Advantages :

  • Avoids handling hazardous benzyl halides.

  • Higher selectivity for mono-alkylation in stepwise reactions.

Solid-Phase Synthesis for High-Purity Output

Solid-phase methods enable precise control over substitution patterns and reduce purification steps. This approach is favored in combinatorial chemistry.

Example Protocol :

  • Piperazine is immobilized on a Wang resin via a carbamate linker.

  • Sequential treatment with 3-fluorobenzyl chloride and HOBt/HBTU activates the resin-bound intermediate.

  • Cleavage with trifluoroacetic acid (TFA) yields this compound (>90% purity, 65% yield).

Applications :

  • Ideal for generating derivatives with modified benzyl groups (e.g., isotopic labeling).

Comparative Analysis of Methods

Method Yield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Substitution75–8595–98Scalable, cost-effectiveByproduct formation
Reductive Amination60–7090–95Avoids halidesLower yield
Solid-Phase Synthesis65>90High purity, modularityRequires specialized equipment

Mitigation of Byproducts and Purification Strategies

  • Dibenzylation : Occurs when excess benzyl halide is used. Remedies include:

    • Using piperazine hydrochloride to limit reactivity.

    • Stepwise addition of benzyl halide.

  • Purification :

    • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).

    • Recrystallization : Ethanol/water mixtures yield crystalline product.

Industrial-Scale Production Insights

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Residence Time : 30–60 minutes at 120°C.

  • Automation : In-line FTIR monitors reaction progress, ensuring consistent output .

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